molecular formula C12H7ClO B1201407 4-Chlorodibenzofuran CAS No. 74992-96-4

4-Chlorodibenzofuran

Cat. No. B1201407
CAS RN: 74992-96-4
M. Wt: 202.63 g/mol
InChI Key: RHRYBWFAHXCUCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorodibenzofurans, including 4-Chlorodibenzofuran, can involve various methods, such as the chlorination of dibenzofuran or its derivatives. A specific example includes the synthesis of trichlorodibenzofuran by chlorinating 3-aminodibenzofuran, followed by a diazotization and displacement reaction (Chang & Deinzer, 1990).

Molecular Structure Analysis

Molecular structure analysis of chlorodibenzofurans, such as 4-Chlorodibenzofuran, reveals insights into their planarity and steric interactions. For instance, studies on octachlorodibenzofuran showed that despite steric crowding, the molecule remains planar, which might also be applicable to simpler chlorodibenzofurans (Hileman et al., 1989).

Chemical Reactions and Properties

4-Chlorodibenzofuran undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For example, the degradation of 4-Chlorodibenzofuran by microbial consortia illustrates its susceptibility to biotic transformations, leading to products like 3-chlorosalicylate (Arfmann et al., 1997).

Scientific Research Applications

  • Mutagenicity Testing : A study conducted by Michi et al. (1988) tested the mutagenicity of 1-, 2-, 3-, and 4-chlorodibenzofuran using Salmonella typhimurium strains. It was found that 1-Chlorodibenzofuran and 4-chlorodibenzofuran were practically non-mutagenic, indicating their relative safety in terms of mutagenic potential (Michi, Ando, & Ohta, 1988).

  • Oxidative Thermal Degradation Study : Evans and Dellinger (2005) studied the oxidative thermal degradation of 2-chlorophenol and observed various products including 4-chlorodibenzofuran. This research helps in understanding the chemical transformations and potential environmental impact of chlorodibenzofurans under high-temperature conditions (Evans & Dellinger, 2005).

  • Bacterial Degradation Studies : Wittich et al. (1999) investigated the degradation of chlorodibenzofurans by bacterial consortia, focusing on the interaction between Sphingomonas and Pseudomonas strains. This study is significant for understanding biodegradation pathways of environmental pollutants like chlorodibenzofurans (Wittich, Strömpl, Moore, Blasco, & Timmis, 1999).

  • Mineralization by Bacterial Consortium : Research by Arfmann, Timmis, and Wittich (1997) on the mineralization of 4-Chlorodibenzofuran by a bacterial consortium consisting of Sphingomonas sp. strain RW1 and Burkholderia sp. strain JWS contributes to understanding how microorganisms can be utilized for the bioremediation of chlorinated compounds (Arfmann, Timmis, & Wittich, 1997).

  • Quantum Chemical Calculations : Golinske and Voss (2005) conducted quantum chemical calculations to explore the electroreductive carboxylation of chloroarenes, including 4-chlorodibenzofuran. This study offers insights into the chemical behavior and potential applications in organic synthesis (Golinske & Voss, 2005).

  • Excretion and Metabolism in Rats : A study by Tohyama et al. (1992) investigated the disposition and excretion of 2-chlorodibenzofuran in rats, providing valuable information on the biological fate of chlorodibenzofurans in organisms (Tohyama, Hirano, & Suzuki, 1992).

Safety And Hazards

4-Chlorodibenzofuran is not deliberately produced by industry, and most CDFs are produced as unwanted impurities of certain products and processes . It’s important to note that CDFs have known mutagenic activity .

properties

IUPAC Name

4-chlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYBWFAHXCUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225952
Record name 4-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorodibenzofuran

CAS RN

74992-96-4
Record name 4-Chlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74992-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
H Arfmann, KN Timmis, R Wittich - Applied and Environmental …, 1997 - Am Soc Microbiol
… Here, we demonstrate the mineralization of 4-chlorodibenzofuran (4-CDF) by a coculture of our DF-degrading strain RW1 and a chlorosalicylate-degrading bacterium, Burkholderia sp. …
Number of citations: 67 journals.asm.org
M Mohammadi, M Sylvestre - Chemistry & biology, 2005 - cell.com
… of dibenzocipally one dihydro-dihydroxy-4#-chlorodibenzofuran with furan, 20 exhibited a deep … One of these clones exhibited a clearly of the dihydro-dihydroxy-4#-chlorodibenzofuran. …
Number of citations: 46 www.cell.com
SH Safe, LM Safe - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
The identification of toxic polychlorinated dibenzofurans (PCDFs) in diverse environmental matrices requires the availability of purified standards for analytical, toxic, and biologic studies…
Number of citations: 50 pubs.acs.org
L Zhu, JW Bozzelli - Journal of Physical and Chemical Reference Data, 2003 - pubs.aip.org
… oxidation of chlorinated phenols and anisole include dibenzo-p-dioxin, 1-chlorodibenzop-dioxin (1CDD), 1,9-dichlorodibenzo-p-dioxin (19DCDD), dibenzofuran, 4-chlorodibenzofuran (…
Number of citations: 15 pubs.aip.org
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
… The observed PCDF and PBDF products were 4,6-dichlorodibenzofuran (4,6-DCDF) (maximum yield of 0.08% at 700 C), 4-chlorodibenzofuran (4-MCDF) (maximum yield of 0.03% at …
Number of citations: 43 pubs.acs.org
H Wilkes, R Wittich, KN Timmis… - Applied and …, 1996 - Am Soc Microbiol
… Strain RW1 could not grow at the expense of monochlorinated dibenzo-p-dioxins and dibenzofurans as carbon sources, with the exception of 4-chlorodibenzofuran, which was …
Number of citations: 191 journals.asm.org
CS Evans, B Dellinger - Environmental science & technology, 2006 - ACS Publications
… yield of 0.43% at 600 C), dibenzofuran (DF) (maximum yield of 0.30% at 650 C), 4-bromodibenzofuran (4-MBDF) (maximum yield of 0.15% at 600 C), and 4-chlorodibenzofuran (4-…
Number of citations: 34 pubs.acs.org
M Michi, A Mitsuru, O Yukiko - Toxicology letters, 1988 - Elsevier
… The present study shows that I- and 4-chlorodibenzofuran have no mutagenicity while 3-chlorodibenzofuran is intensely mutagenic. The result suggests that the position of the chlorine …
Number of citations: 20 www.sciencedirect.com
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
The homogeneous, gas-phase oxidative thermal degradation of 2-chlorophenol was studied in a 1 cm id, fused silica flow reactor at a concentration of 88 ppm, reaction time of 2.0 s, …
Number of citations: 112 pubs.acs.org
S Sidhu, P Edwards - International journal of chemical kinetics, 2002 - Wiley Online Library
In this work, the role of phenoxy radicals in polychlorinated dibenzo‐p‐dioxins and polychlorinated dibenzofurans (PCDD/F) formation was investigated by studying the slow oxidation of …
Number of citations: 40 onlinelibrary.wiley.com

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